Tenofovir exalidex Tenofovir exalidex Tenofovir exalidex, also known as HDP-Tenofovir and CMX-157, is a novel lipid acyclic nucleoside phosphonate that delivers high intracellular concentrations of the active antiviral agent tenofovir. Tenofovir exalidex results in decreased circulating levels, lowering systemic exposure and thereby reducing the potential for renal and bone side effects. Potential Advantages of Tenofovir exalidex over Tenofovir include: Increased efficacy by boosting bioavailability; Takes advantage of natural lipid uptake mechanisms; Decreased renal toxicity by reduced circulating TFV; 97-fold more active against HBV in vitro.
Brand Name: Vulcanchem
CAS No.: 911208-73-6
VCID: VC0544923
InChI: InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Molecular Formula: C28H52N5O5P
Molecular Weight: 569.7 g/mol

Tenofovir exalidex

CAS No.: 911208-73-6

Inhibitors

VCID: VC0544923

Molecular Formula: C28H52N5O5P

Molecular Weight: 569.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tenofovir exalidex - 911208-73-6

CAS No. 911208-73-6
Product Name Tenofovir exalidex
Molecular Formula C28H52N5O5P
Molecular Weight 569.7 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Standard InChI InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Standard InChIKey BPPMYUZIZUESBY-MLEONAHRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC[C@H]1[C@@H](C[C@H](O1)N2C=CC(=NC2=O)N)OC(=O)[C@H](C(C)C)N)N
SMILES CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Canonical SMILES CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Appearance White to off-white solid powder
Description Tenofovir exalidex, also known as HDP-Tenofovir and CMX-157, is a novel lipid acyclic nucleoside phosphonate that delivers high intracellular concentrations of the active antiviral agent tenofovir. Tenofovir exalidex results in decreased circulating levels, lowering systemic exposure and thereby reducing the potential for renal and bone side effects. Potential Advantages of Tenofovir exalidex over Tenofovir include: Increased efficacy by boosting bioavailability; Takes advantage of natural lipid uptake mechanisms; Decreased renal toxicity by reduced circulating TFV; 97-fold more active against HBV in vitro.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CMX 157
CMX-157
CMX157
HDP-tenofovir
hexadecyloxypropyl 9-(2-(phosphonomethoxy)propyl)adenine
Reference 1: Lanier ER, Ptak RG, Lampert BM, Keilholz L, Hartman T, Buckheit RW Jr, Mankowski MK, Osterling MC, Almond MR, Painter GR. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV. Antimicrob Agents Chemother. 2010 Jul;54(7):2901-9. doi: 10.1128/AAC.00068-10. Epub 2010 May 3. PubMed PMID: 20439609; PubMed Central PMCID: PMC2897300.
2: Hostetler KY. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Res. 2009 May;82(2):A84-98. PubMed PMID: 19425198; PubMed Central PMCID: PMC2768545.
3: Quenelle DC, Collins DJ, Pettway LR, Hartline CB, Beadle JR, Wan WB, Hostetler KY, Kern ER. Effect of oral treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on replication of murine cytomegalovirus (MCMV) or human cytomegalovirus (HCMV) in animal models. Antiviral Res. 2008 Aug;79(2):133-5. doi: 10.1016/j.antiviral.2008.01.155. Epub 2008 Feb 22. PubMed PMID: 18336926; PubMed Central PMCID: PMC2650230.
4: Painter GR, Almond MR, Trost LC, Lampert BM, Neyts J, De Clercq E, Korba BE, Aldern KA, Beadle JR, Hostetler KY. Evaluation of hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)propyl]- adenine, CMX157, as a potential treatment for human immunodeficiency virus type 1 and hepatitis B virus infections. Antimicrob Agents Chemother. 2007 Oct;51(10):3505-9. Epub 2007 Jul 23. Erratum in: Antimicrob Agents Chemother. 2007 Dec;51(12):4538. PubMed PMID: 17646420; PubMed Central PMCID: PMC2043283.
PubChem Compound 23628250
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator